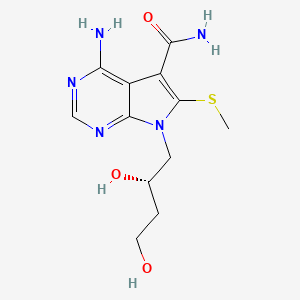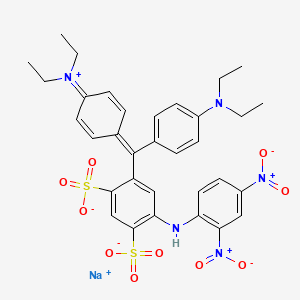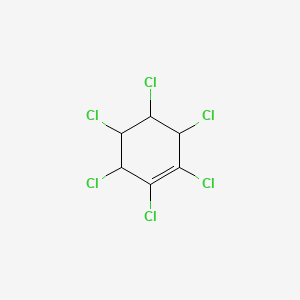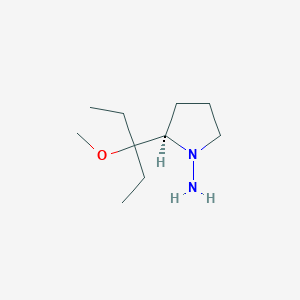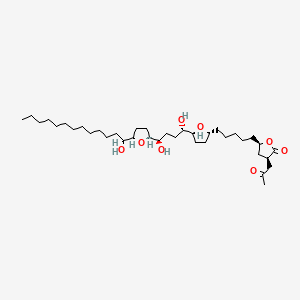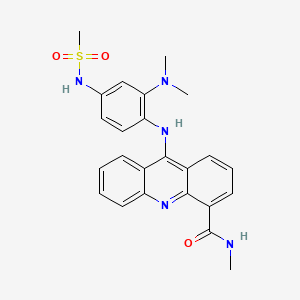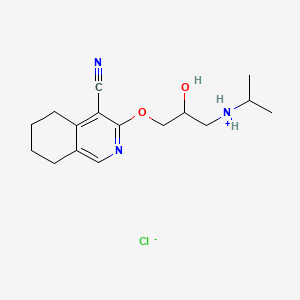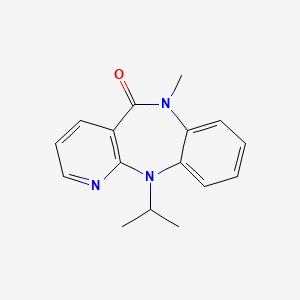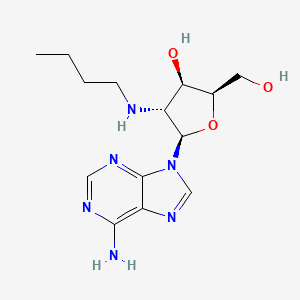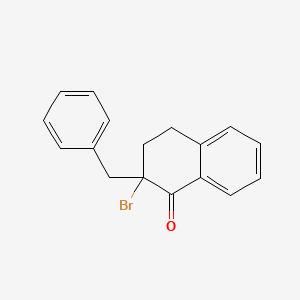
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-benzyl-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted naphthalenones.
Reduction: 2-Benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in metabolic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3,4-dihydro-1(2H)-naphthalenone: Lacks the benzyl group, affecting its chemical properties.
2-Benzyl-2-chloro-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
93322-94-2 |
|---|---|
Formule moléculaire |
C17H15BrO |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2-benzyl-2-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
Clé InChI |
OHENYCLAYATUCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


